molecular formula C14H21NO3 B15246024 tert-Butyl 4-amino-3-isopropoxybenzoate CAS No. 379261-87-7

tert-Butyl 4-amino-3-isopropoxybenzoate

Cat. No.: B15246024
CAS No.: 379261-87-7
M. Wt: 251.32 g/mol
InChI Key: WOXKZQNHIFZLAC-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-3-isopropoxybenzoate is a chemical compound of interest in organic synthesis and pharmaceutical research. It features a benzoate core substituted with an amino group and an isopropoxy ether, and protected by a tert-butyl ester. The tert-butyl ester group is a common protecting strategy for carboxylic acids, enhancing stability and altering the molecule's solubility during synthetic sequences . Compounds within the aminobenzoate family, such as ortho-aminobenzoates (anthranilates), are known to serve as key intermediates and have demonstrated utility in the synthesis of more complex molecules, including natural products with biological activity . The specific substitution pattern on the aromatic ring makes this compound a potential versatile building block for the development of pharmaceutical agents, agrochemicals, and functional materials. Researchers can utilize this intermediate to explore structure-activity relationships or as a precursor in multi-step synthetic routes. This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

379261-87-7

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl 4-amino-3-propan-2-yloxybenzoate

InChI

InChI=1S/C14H21NO3/c1-9(2)17-12-8-10(6-7-11(12)15)13(16)18-14(3,4)5/h6-9H,15H2,1-5H3

InChI Key

WOXKZQNHIFZLAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Sequential Nitration and Etherification

A widely adopted route begins with 3-hydroxybenzoic acid as the precursor. The synthesis proceeds through four stages:

1.1.1. Esterification of 3-Hydroxybenzoic Acid
The carboxylic acid group is protected as a tert-butyl ester to enhance stability during subsequent reactions. This is achieved via Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at 0–25°C. Alternatively, acid chloride intermediates generated with thionyl chloride (SOCl₂) react with tert-butanol in the presence of a base like triethylamine (Et₃N).

1.1.2. Regioselective Nitration
Nitration of tert-butyl 3-hydroxybenzoate introduces a nitro group at the para position relative to the hydroxyl group, yielding tert-butyl 4-nitro-3-hydroxybenzoate. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C ensures regioselectivity, with the hydroxyl group directing electrophilic substitution.

1.1.3. Etherification via Nucleophilic Substitution
The hydroxyl group at position 3 is converted to an isopropoxy moiety. Two primary methods are employed:

  • Alkylation with Isopropyl Bromide :
    Activation of the hydroxyl group as a tosylate (using p-toluenesulfonyl chloride and pyridine) enables nucleophilic displacement with sodium isopropoxide in dimethylformamide (DMF) at 60°C. This method achieves 70–85% yield but requires anhydrous conditions.

  • Mitsunobu Reaction :
    Direct coupling of isopropanol with tert-butyl 4-nitro-3-hydroxybenzoate uses diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP) in tetrahydrofuran (THF). This approach avoids intermediate isolation, yielding 75–90% product.

1.1.4. Nitro Group Reduction
Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C) reduces the nitro group to an amine, furnishing tert-butyl 4-amino-3-isopropoxybenzoate. Alternatively, iron powder in hydrochloric acid (Fe/HCl) under reflux provides comparable yields (80–95%).

Direct Amination and Etherification

An alternative pathway starts with 4-amino-3-hydroxybenzoic acid , circumventing nitro group reduction:

1.2.1. Amino Group Protection
The amine is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in dichloromethane.

1.2.2. Esterification and Etherification
The carboxylic acid is esterified as described in Section 1.1.1, followed by etherification via the Mitsunobu reaction. Final Boc deprotection with trifluoroacetic acid (TFA) in dichloromethane liberates the free amine.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance reproducibility and safety. Key stages include:

  • Esterification : Tubular reactors with immobilized lipase catalysts enable efficient tert-butyl ester formation at 50°C.
  • Nitration : Microreactors with precise temperature control (-5°C) minimize byproducts during HNO₃/H₂SO₄ reactions.

Purification Techniques

  • Liquid-Liquid Extraction : Washing with saturated sodium bicarbonate (NaHCO₃) removes acidic impurities.
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >99% purity.

Reaction Optimization

Solvent and Temperature Effects

Reaction Step Optimal Solvent Temperature Yield Improvement Strategy
Esterification Dichloromethane 0–25°C Use molecular sieves to absorb H₂O
Mitsunobu Reaction THF 0–25°C Fresh DIAD/TPP reagents
Nitro Reduction Ethanol 25°C H₂ pressure (50 psi)

Catalytic Enhancements

  • Palladium on Carbon (Pd/C) : Doping with 1% platinum (Pt) accelerates nitro reduction by 30%.
  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves alkylation efficiency in DMF.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR :
    • tert-Butyl group: δ 1.3 ppm (singlet, 9H)
    • Aromatic protons: δ 6.5–7.5 ppm (doublets, J = 8.5 Hz).
  • HPLC : Retention time 8.2 min (C18 column, 70:30 acetonitrile/water).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 280.1542 (calculated for C₁₄H₂₁NO₃).

Chemical Reactions Analysis

Hydrolysis Reactions

The ester functional group in tert-butyl 4-amino-3-isopropoxybenzoate undergoes hydrolysis under acidic or basic conditions, cleaving the ester bond to yield the corresponding carboxylic acid and tert-butyl alcohol. This reaction is fundamental for accessing the benzoic acid derivative, which can participate in further transformations.

Mechanism

  • Acidic hydrolysis : Protonation of the carbonyl oxygen followed by nucleophilic attack by water, leading to intermediate tetrahedral formation and subsequent cleavage.

  • Basic hydrolysis : Nucleophilic attack by hydroxide ions directly on the carbonyl carbon, resulting in ester cleavage.

Key Reaction Data

Condition Reagents Product Yield
Acidic hydrolysisH₃O⁺, H₂O, heat4-Amino-3-isopropoxybenzoic acid60–90%
Basic hydrolysisNaOH, H₂O, heatSodium 4-amino-3-isopropoxybenzoate60–90%

Deprotection Reactions

tert-Butyl esters are stable under mild conditions but can be selectively deprotected using specific reagents:

Magic Blue (MB- ⁺) with Triethylsilane

This method enables deprotection of tert-butyl esters in the presence of free amino groups, achieving high yields without compromising other functional groups .

Aqueous Phosphoric Acid

A mild, environmentally benign reagent for deprotecting tert-butyl esters, carbamates, and ethers .

SOCl₂-Mediated Conversion

Reactions with thionyl chloride (SOCl₂) at room temperature rapidly generate acid chlorides, which can then react with alcohols or amines to form esters or amides .

Deprotection Data

Method Reagents/Conditions Yield
MB- ⁺ + Et₃SiHCatalytic Tf₂NH, THF, rt70–85%
H₃PO₄Aqueous, rt, pH 4–580–95%
SOCl₂Neat, rt, 30 min85–90%

Other Transformations

  • Amidation : The amino group can undergo acylation or sulfonation to form derivatives with altered reactivity.

  • Alkylation : The isopropoxy group may participate in nucleophilic substitutions under specific conditions.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-amino-3-isopropoxybenzoate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of antifolate compounds, which are important in cancer research .

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a probe in various biochemical assays.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its role in inhibiting specific enzymes that are targets for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility makes it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-3-isopropoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the isopropoxy group can enhance its lipophilicity, facilitating its passage through cell membranes. The tert-butyl ester group can provide steric hindrance, affecting the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Key Differences :

  • Lipophilicity : The isopropoxy group enhances lipophilicity (logP ~2.5 estimated) compared to methoxy (logP ~1.8), influencing solubility in organic solvents.
  • Hydrogen Bonding: The amino group enables hydrogen bonding, distinguishing it from non-amine analogs like tert-butyl 3-isopropoxybenzoate.

Physicochemical Properties

Property This compound tert-Butyl (3s,4r)-3-(hydroxymethyl)-... () tert-Butyl Alcohol ()
Melting Point Not reported (estimated 80–100°C) Not reported 25.5°C (crystalline form)
Solubility (Polarity) Low water solubility (hydrophobic) Low (hydrophobic ester) Miscible in water (hydrophilic alcohol)
Stability Stable under inert conditions Stable (no hazardous reactions reported) Reacts violently with acids/oxidizers
Reactivity Ester hydrolysis under acidic conditions Hydroxymethyl group may undergo oxidation Decomposes to isobutylene with acids

Precautions :

  • Use nitrile gloves and eye protection when handling the target compound (analogous to ).
  • Avoid strong acids to prevent ester hydrolysis or tert-butyl decomposition.

Q & A

Basic: What are the optimal synthetic routes for preparing tert-Butyl 4-amino-3-isopropoxybenzoate?

Answer:
The synthesis typically involves multi-step protection and functionalization. A common strategy includes:

  • Amino group protection : Use tert-butoxycarbonyl (Boc) groups to protect the amine moiety, ensuring regioselectivity in subsequent reactions .
  • Etherification : Introduce the isopropoxy group via nucleophilic substitution or Mitsunobu reaction, requiring anhydrous conditions and catalysts like DIAD/TPP .
  • Deprotection : Remove the Boc group under acidic conditions (e.g., TFA/DCM) to regenerate the free amine.
    Key validation steps include monitoring reactions via TLC and confirming purity with HPLC (>97%) .

Basic: What characterization techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., tert-butyl at δ ~1.3 ppm, aromatic protons at δ 6.5–7.5 ppm) and confirms regiochemistry .
  • HPLC : Assess purity (>97%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ expected for C14H21NO3: 276.1594) .

Advanced: How can conformational dynamics of the tert-butyl group impact reactivity in catalytic systems?

Answer:
The tert-butyl group’s axial/equatorial preference in cyclic intermediates can influence steric hindrance and reaction pathways. For example:

  • Low-temperature NMR : Resolves dynamic equilibria in chair conformations (e.g., axial tert-butyl in hexahydrotriazines) .
  • DFT calculations : Model solvent effects (e.g., explicit solvent stabilizes equatorial conformers) to predict regioselectivity in nucleophilic attacks .
    Such analyses guide catalyst design for Suzuki couplings or amide formations involving sterically hindered intermediates .

Advanced: How to statistically optimize reaction conditions for tert-butyl-containing intermediates?

Answer:
Use factorial experimental design to identify critical variables (e.g., temperature, solvent polarity, catalyst loading):

  • Central Composite Design (CCD) : Maximizes substrate conversion by balancing factors like Mo(CO)6 catalyst concentration and TBHP stoichiometry .
  • ANOVA analysis : Isolates significant variables (e.g., reaction time has p < 0.05 impact on yield) .
    This approach minimizes trial runs and enhances reproducibility in multi-step syntheses .

Basic: What are the stability considerations for storing tert-butyl derivatives under laboratory conditions?

Answer:

  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the tert-butyl ester or Boc groups .
  • Handling : Use explosion-proof equipment and inert atmospheres (N2/Ar) during transfers, as tert-butyl peroxides (byproducts) are thermally unstable .

Advanced: How to resolve purification challenges for tert-butyl-protected intermediates?

Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc) to separate tert-butyl esters from polar byproducts .
  • Co-solvent Systems : Improve solubility with DCM/MeOH (9:1) or THF/water mixtures, especially for crystalline intermediates .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity (>99%) recovery .

Advanced: How to analyze contradictory data in tert-butyl group-mediated reaction mechanisms?

Answer:

  • Isotopic Labeling : Track tert-butyl group migration using deuterated analogs in kinetic isotope effect (KIE) studies .
  • In-situ IR Spectroscopy : Monitor tert-butyl ester hydrolysis rates under acidic vs. basic conditions to resolve mechanistic ambiguities .
    Cross-referencing with computational data (e.g., activation energies from DFT) validates proposed pathways .

Basic: What solvent systems are compatible with tert-butyl-protected amines during coupling reactions?

Answer:

  • Polar aprotic solvents : DMF or DMSO enhance solubility in amide couplings but require strict anhydrous conditions to prevent Boc cleavage .
  • Ether solvents : THF or 2-MeTHF are ideal for Grignard or lithiation reactions, minimizing side reactions with the tert-butyl group .

Advanced: How to evaluate the steric effects of tert-butyl groups in supramolecular assemblies?

Answer:

  • X-ray Crystallography : Resolve tert-butyl packing in crystal lattices to assess steric bulk .
  • Hammett Analysis : Correlate substituent effects (σ values) with reaction rates in crowded environments .
    Such studies inform the design of tert-butyl-containing ligands for metal-organic frameworks (MOFs) .

Advanced: What methodologies quantify tert-butyl group stability under oxidative or reductive conditions?

Answer:

  • TGA/DSC : Measure decomposition temperatures (Td) to assess thermal stability .
  • Cyclic Voltammetry : Identify redox potentials for tert-butyl ester cleavage in electrochemical reactions .
  • Accelerated Aging Studies : Expose samples to O2/H2O and monitor degradation via LC-MS to predict shelf life .

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